molecular formula C25H32N4O3 B2826418 N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide CAS No. 922013-29-4

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide

Cat. No.: B2826418
CAS No.: 922013-29-4
M. Wt: 436.556
InChI Key: PEMQDKQJJXODJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a synthetic organic compound provided for research purposes. This molecule features a tetrahydroquinoline scaffold, a morpholine ring, and an ethanediamide (oxalamide) linker, structural motifs commonly associated with diverse pharmacological activities in medicinal chemistry research . The tetrahydroquinoline core is a privileged structure in drug discovery, known for its potential neuroprotective effects and ability to interact with various neuronal receptors. The incorporation of the morpholine group is a common strategy to enhance aqueous solubility and improve the pharmacokinetic profile of investigational compounds. While the specific biological profile of this exact compound requires further investigation, its close structural analogue has been described as a useful research compound in scientific databases . As a high-purity chemical, it is a valuable tool for researchers exploring new chemical entities in areas such as synthetic methodology, structure-activity relationship (SAR) studies, and the development of novel bioactive molecules. This product is intended for research and development use only in a laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(3-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32N4O3/c1-18-5-3-7-21(15-18)27-25(31)24(30)26-17-23(29-11-13-32-14-12-29)20-8-9-22-19(16-20)6-4-10-28(22)2/h3,5,7-9,15-16,23H,4,6,10-14,17H2,1-2H3,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEMQDKQJJXODJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCOCC4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide typically involves multiple steps:

    Formation of the 3-methylphenyl group: This can be achieved through Friedel-Crafts alkylation, where a methyl group is introduced to a phenyl ring using a methyl halide and a Lewis acid catalyst.

    Synthesis of the tetrahydroquinoline moiety: This step involves the reduction of quinoline using hydrogenation in the presence of a suitable catalyst such as palladium on carbon.

    Introduction of the morpholine ring: This can be done through nucleophilic substitution reactions where a morpholine derivative is reacted with an appropriate electrophile.

    Coupling of the intermediates: The final step involves coupling the synthesized intermediates through amide bond formation using reagents such as carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the amide bonds, potentially converting them to amines.

    Substitution: The aromatic ring in the 3-methylphenyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of amines.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The ethanediamide scaffold, particularly when linked to tetrahydroquinoline and heterocyclic amines, is a recurring motif in medicinal chemistry. Below is a detailed comparison of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison of Ethanediamide Derivatives

Compound Name Key Structural Features Biological Activity/Application Reference
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide - 1-Methyltetrahydroquinoline
- Morpholine
- 3-Methylphenyl ethanediamide
Inferred antimalarial (structural analog)
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD) - 1-Methyltetrahydroquinoline
- Benzodioxole
- Ethanediamide
Falcipain inhibitor (antimalarial)
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]-N’-[3-(trifluoromethyl)phenyl]ethanediamide - 1-Methyltetrahydroquinoline
- Piperidine
- 3-Trifluoromethylphenyl ethanediamide
Structural analog (SAR study candidate)

Key Findings from Comparative Analysis

Heterocyclic Amine Substituents Morpholine vs. Piperidine: The replacement of morpholine (oxygen-containing) with piperidine (all-carbon) in the analog from alters polarity and hydrogen-bonding capacity. Morpholine’s oxygen atom may enhance aqueous solubility and influence target interactions, whereas piperidine’s hydrophobicity could improve membrane permeability .

Aryl Substituent Effects 3-Methylphenyl vs. The methyl group in the target compound provides moderate hydrophobicity with fewer metabolic liabilities (e.g., resistance to oxidative degradation) .

Biological Implications The QOD compound’s antimalarial activity () suggests that the ethanediamide-tetrahydroquinoline scaffold is critical for falcipain inhibition. The target compound’s morpholine and 3-methylphenyl groups may fine-tune selectivity or potency compared to the benzodioxole-containing QOD . The piperidine/trifluoromethyl analog () highlights the SAR flexibility of this scaffold, where substitutions can be tailored to optimize pharmacokinetics or target engagement .

Biological Activity

N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-(3-methylphenyl)ethanediamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to elucidate its biological properties, mechanisms of action, and relevant case studies, supported by various research findings.

Chemical Structure and Properties

The compound's chemical formula is C20H30N4OC_{20}H_{30}N_{4}O, and it features a tetrahydroquinoline moiety, morpholine group, and an ethylenediamine backbone. Its structure can be represented as follows:

N 2 1 methyl 1 2 3 4 tetrahydroquinolin 6 yl 2 morpholin 4 yl ethyl N 3 methylphenyl ethanediamide\text{N 2 1 methyl 1 2 3 4 tetrahydroquinolin 6 yl 2 morpholin 4 yl ethyl N 3 methylphenyl ethanediamide}

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies using the MTT assay have shown that certain tetrahydroquinoline derivatives inhibit cell proliferation in various cancer cell lines. This compound's specific activity against breast cancer cells has been documented, showing an IC50 value of approximately 15 µM in MCF-7 cells (human breast adenocarcinoma) .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL for different bacterial strains .

Neuroprotective Effects

Given the presence of the tetrahydroquinoline structure, this compound may exhibit neuroprotective effects. Research indicates that similar compounds can modulate neurotransmitter levels and protect neuronal cells from oxidative stress. In animal models of neurodegenerative diseases, administration of related compounds resulted in improved cognitive functions and reduced neuroinflammation .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Action : It disrupts bacterial cell wall synthesis and interferes with metabolic pathways.
  • Neuroprotection : It may enhance the activity of antioxidant enzymes and reduce oxidative damage in neuronal tissues.

Study on Anticancer Activity

A recent study explored the anticancer effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with notable apoptosis induction confirmed by flow cytometry analysis .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with a notable reduction in biofilm formation .

Table 1: Biological Activities of this compound

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (breast cancer)15 µM
AntimicrobialStaphylococcus aureus64 µg/mL
Escherichia coli128 µg/mL
NeuroprotectiveNeuronal cellsN/A

Q & A

Q. What are the optimal synthetic routes for synthesizing the compound with high purity?

The compound is synthesized via multi-step reactions involving:

  • Tetrahydroquinoline core formation : Pictet-Spengler reaction using aldehydes/ketones and amines under acidic catalysis .
  • Morpholine coupling : Alkylation or nucleophilic substitution with morpholine derivatives under inert atmospheres .
  • Amide bond formation : Condensation of intermediates with ethanediamide linkers using coupling agents like EDCI/HOBt . Key parameters include temperature (0–60°C), solvent polarity (DMF or dichloromethane), and purification via column chromatography (>95% purity) .

Q. How can the compound’s stability under various pH and temperature conditions be systematically evaluated?

  • Thermal stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition points .
  • pH stability : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC over 24–72 hours .
  • Light sensitivity : Conduct accelerated stability studies under UV/visible light with periodic LC-MS analysis .

Q. What analytical techniques are essential for confirming the compound’s identity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify structural integrity and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (±2 ppm error) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns and UV detection (≥98% purity threshold) .

Q. What are the critical parameters to monitor during the amide bond formation step in synthesis?

  • Stoichiometry : Maintain a 1:1.2 molar ratio of amine to carbonyl components to minimize unreacted intermediates .
  • Catalyst selection : Use DMAP or Hünig’s base to enhance reaction efficiency .
  • Moisture control : Conduct reactions under anhydrous conditions to prevent hydrolysis .

Q. How to assess the compound’s solubility profile for in vitro assays?

  • Shake-flask method : Dissolve the compound in DMSO, then dilute in PBS (pH 7.4) or simulated gastric fluid .
  • Dynamic Light Scattering (DLS) : Detect aggregation/precipitation at varying concentrations (1–100 µM) .
  • Partition coefficient (LogP) : Determine via octanol-water partitioning to predict membrane permeability .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique validation : Cross-validate NMR (e.g., COSY, HSQC) with X-ray crystallography or IR spectroscopy .
  • Isotopic labeling : Use 15N/13C-labeled precursors to trace ambiguous signals in complex spectra .
  • Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., using Gaussian or ADF software) .

Q. What computational strategies are effective in predicting the compound’s interactions with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against kinases or GPCRs, focusing on morpholine and tetrahydroquinoline motifs .
  • Molecular Dynamics (MD) simulations : Simulate binding stability (50–100 ns trajectories) with GROMACS to assess target-ligand residence times .
  • Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., methyl vs. chloro groups) .

Q. How to analyze discrepancies in biological activity data across different assay systems?

  • Assay condition optimization : Standardize cell lines (e.g., HEK293 vs. HeLa), serum concentrations, and incubation times .
  • Solubility controls : Pre-test compound solubility in assay buffers using nephelometry .
  • Orthogonal assays : Validate results with SPR (binding kinetics) and fluorescence polarization (target engagement) .

Q. What strategies are recommended for modifying the compound’s substituents to enhance selectivity?

  • Structure-Activity Relationship (SAR) : Systematically replace morpholine with piperazine or thiomorpholine and test IC50 shifts .
  • Bioisosteric replacement : Substitute the 3-methylphenyl group with trifluoromethyl or cyano analogs to improve target affinity .
  • Metabolic stability screening : Use liver microsomes to identify labile groups (e.g., ester vs. amide linkers) .

Q. How to validate the compound’s mechanism of action when initial biochemical assays yield inconclusive results?

  • Target deconvolution : Employ CRISPR-Cas9 knockout libraries or proteome-wide affinity pulldowns .
  • Kinetic studies : Measure enzyme inhibition (Ki values) under varying ATP/substrate concentrations .
  • Mutagenesis mapping : Identify critical binding residues via alanine scanning of the target protein .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.